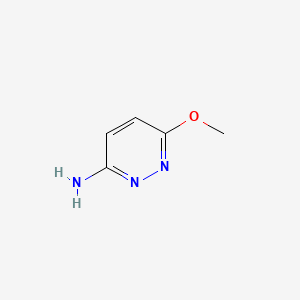

3-Amino-6-methoxypyridazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBPONDYDVMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222846 | |

| Record name | 6-Methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-84-8 | |

| Record name | 3-Amino-6-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypyridazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7252-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYPYRIDAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H9A46C5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-6-methoxypyridazine chemical properties and structure

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Amino-6-methoxypyridazine, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with an amino group at the 3-position and a methoxy group at the 6-position.[1] This structure consists of a six-membered aromatic ring with two adjacent nitrogen atoms, which gives the compound distinct electronic and chemical properties.[1] The presence of both an electron-donating amino group and a methoxy group modifies its reactivity and utility.[1] It is a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1][2] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2]

Chemical Structure and Identification

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 6-methoxypyridazin-3-amine[2][3][4] |

| CAS Number | 7252-84-8[2][3][4][5][6][7][8] |

| Molecular Formula | C₅H₇N₃O[2][5][7][8][9][10] |

| SMILES | COC1=NN=C(C=C1)N[2][3] |

| InChI | InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)[2][3] |

| InChIKey | YPWBPONDYDVMLX-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in the table below. The compound is a white to off-white solid.[10] It shows moderate solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide, but its aqueous solubility is limited.[1]

| Property | Value |

| Molecular Weight | 125.13 g/mol [2][3][5][7][8] |

| Melting Point | 108-109 °C[1][10] or 103-105 °C[5][6] |

| Boiling Point (Predicted) | 353.5 ± 22.0 °C at 760 mmHg[1][10] |

| Density (Predicted) | 1.224 g/cm³[1][10] |

| pKa (Predicted) | 5.84 ± 0.10[10] |

| XLogP3 | -0.4[3] |

| Topological Polar Surface Area | 61 Ų[3] |

Spectroscopic Data

Characterization of this compound is typically confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[1]

-

¹H NMR (CDCl₃): δ 6.81 (m, 2H), 4.62 (br s, 2H), 4.00 (s, 3H)[5]

Experimental Protocols

Synthesis of this compound from 3-Amino-6-chloropyridazine [5][6]

This protocol describes a common method for synthesizing the title compound via nucleophilic substitution.

Materials:

-

3-Amino-6-chloropyridazine (3.40 g, 0.026 mol)

-

Sodium metal (0.61 g, 0.027 mol)

-

Anhydrous Methanol (50 ml)

-

Petroleum ether-chloroform solution (60:40)

-

Activated charcoal

-

Carius tube and furnace

Procedure:

-

A solution of sodium methoxide in methanol is prepared by carefully dissolving 0.61 g of clean sodium metal in 50 ml of anhydrous methanol.

-

3.40 g of 3-amino-6-chloropyridazine is placed in a Carius tube with the freshly prepared sodium methoxide solution.

-

The Carius tube is sealed and heated in a Carius furnace at 160 °C for 20-24 hours.[5]

-

After heating, the tube is allowed to cool to room temperature before being carefully opened.

-

The contents are removed, and the resulting light brown solid is filtered off.

-

The filtrate is concentrated by evaporating it to dryness at room temperature using an air jet.

-

The resulting orange-brown crystalline solid is dissolved in a 60:40 petroleum ether-chloroform solution.

-

The solution is treated with activated charcoal to decolorize it and then filtered.

-

The filtrate is concentrated to yield the product, which can be further purified by recrystallization from n-amyl chloride to obtain a white, crystalline solid of this compound.[5][6] The reported yield for a similar reaction was 85.7%.[5]

Logical Workflow

The following diagram illustrates the logical relationship between the identification, synthesis, characterization, and application of this compound.

Caption: Logical workflow for this compound.

Applications and Research Interest

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its primary applications are in the development of bioactive molecules and functional materials.[1]

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] Notably, it is a key intermediate in the preparation of Relugolix, a drug used to treat conditions like endometriosis and prostate cancer.[6]

-

Agrochemicals: Pyridazine derivatives with amino and methoxy groups have been explored as potential herbicides and fungicides in agricultural research.[1] The methoxy group can improve properties like membrane permeability and metabolic stability.[1]

-

Materials Science: The compound is also utilized in the design of organic semiconductors and fluorescent probes, where its heterocyclic ring and electron-rich substituents contribute to desirable photophysical properties.[1]

Safety Information

This compound is associated with several hazard classifications. It should be handled with appropriate laboratory precautions to minimize exposure.[1]

-

GHS Hazard Statements:

-

Precautionary Statements: Recommended precautions include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, and wearing protective gloves, clothing, and eye protection.[11] In case of contact or inhalation, specific first-aid measures should be followed, and medical attention may be required.[11] Storage should be in a well-ventilated, locked place with the container tightly closed.[11]

References

- 1. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]

- 2. smolecule.com [smolecule.com]

- 3. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 7252-84-8 | AChemBlock [achemblock.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 7252-84-8 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 7252-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Amino-6-methoxypyridazine (CAS 7252-84-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, pyridazine derivatives stand out for their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which are advantageous in drug-target interactions.[1] This guide focuses on a particularly valuable member of this class: 3-Amino-6-methoxypyridazine (CAS: 7252-84-8).

This compound is not merely a chemical reagent; it is a critical starting material and a key intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[2][3] Its structure, featuring a pyridazine ring substituted with a reactive amino group at the 3-position and a methoxy group at the 6-position, provides a versatile platform for molecular elaboration.[4][5] Most notably, it serves as an indispensable precursor in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in treatments for advanced prostate cancer, endometriosis, and uterine fibroids.[2][3][6]

This document provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and pivotal role in drug discovery, offering field-proven insights for the discerning scientific professional.

Core Physicochemical & Structural Properties

A comprehensive understanding of a molecule begins with its fundamental properties. The data below are essential for reaction planning, analytical method development, and safety assessments.

| Property | Value |

| CAS Number | 7252-84-8[7] |

| IUPAC Name | 6-methoxypyridazin-3-amine[4] |

| Synonyms | This compound, 6-Methoxy-3-pyridazinamine[8] |

| Molecular Formula | C₅H₇N₃O[7] |

| Molecular Weight | 125.13 g/mol [4][7] |

| Appearance | White to off-white or brown crystalline solid[3][6] |

| Melting Point | 103-105 °C[6] |

| SMILES | COC1=NN=C(C=C1)N[4][7] |

| InChI Key | YPWBPONDYDVMLX-UHFFFAOYSA-N[4] |

| Purity (Typical) | ≥98% (HPLC)[7][9] |

These properties are foundational for designing synthetic routes and ensuring the quality control of starting materials.

Synthesis Methodologies: From Precursor to Key Intermediate

The efficient synthesis of this compound is critical for its application in pharmaceutical manufacturing. The most prevalent and scalable method involves a nucleophilic aromatic substitution reaction.

Primary Synthesis Route: Nucleophilic Substitution

The most common laboratory and industrial synthesis starts from 3-amino-6-chloropyridazine. The rationale behind this choice is the high reactivity of the chlorine atom at the 6-position of the electron-deficient pyridazine ring, making it an excellent leaving group for nucleophilic substitution by a methoxide source.

Caption: Primary synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Amino-6-chloropyridazine

This protocol is a self-validating system, adapted from established literature procedures.[6][10]

-

Vessel Preparation: Place 3.40 g (0.026 mol) of 3-amino-6-chloropyridazine into a Carius tube or a suitable high-pressure reaction vessel.[6]

-

Reagent Preparation: Separately, prepare a solution of sodium methoxide by dissolving 0.61 g (0.027 mol) of clean sodium metal in 50 ml of anhydrous methanol. Causality: A slight molar excess of sodium methoxide ensures the complete consumption of the starting chloride.

-

Reaction Assembly: Add the freshly prepared sodium methoxide solution to the Carius tube containing the 3-amino-6-chloropyridazine. Seal the tube securely.

-

Heating & Reaction: Place the sealed tube in a Carius furnace or a protected heating block and heat at a controlled temperature (e.g., 160°C) for approximately 20-24 hours.[6][10] Insight: The sealed vessel is necessary to maintain pressure and prevent the evaporation of methanol at high temperatures, driving the reaction to completion.

-

Work-up & Isolation: After cooling the vessel to room temperature, carefully open it. Filter the contents to remove any solid byproducts.

-

Purification: Evaporate the filtrate to dryness under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield a white to light brown crystalline solid.[6][10]

Potential Impurities: During synthesis, several process-related impurities can be introduced, including unreacted 3-amino-6-chloropyridazine, 3-amino-6-hydroxypyridazine, and 3,6-dimethoxypyridazine.[6] Rigorous purification and analytical characterization (e.g., HPLC, NMR) are essential to ensure a purity of >98% for pharmaceutical applications.[2][9]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its functional groups, which allows for selective and predictable transformations.

Caption: Key reaction pathways for this compound.

-

Acylation of the Amino Group: The amino group at the 3-position is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form stable amides. This is a common strategy to build more complex molecular architectures.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: While the methoxy group is not a typical leaving group for cross-coupling, the pyridazine core can be functionalized for such reactions. For instance, related 3-amino-6-chloropyridazines are excellent substrates for Suzuki coupling reactions with various phenylboronic acids to generate 3-amino-6-arylpyridazines, demonstrating the utility of the pyridazine scaffold in creating biaryl structures.[11] This pathway is fundamental to expanding molecular diversity in drug discovery programs.[4]

-

Nucleophilic Substitution of the Methoxy Group: Under specific, often harsh conditions, the methoxy group can be displaced by other nucleophiles, allowing for the introduction of different functionalities at the 6-position.[4]

Applications in Drug Discovery and Development

The primary application driving the demand for this compound is its role as a crucial building block in pharmaceutical synthesis.[2]

Cornerstone Intermediate in Relugolix Synthesis

This compound is a non-negotiable starting material for the efficient synthesis of Relugolix.[2][3] Its structure constitutes a significant portion of the final API, making its purity and consistent supply critical for the pharmaceutical supply chain.

Caption: Role as a key building block in drug development.

Scaffold for Novel Therapeutics

Beyond Relugolix, the 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide range of biological activities:

-

Antineuroinflammatory Agents: 3-amino-6-phenyl-pyridazine derivatives have been identified as potent inhibitors of glial activation, selectively blocking the overproduction of inflammatory cytokines like IL-1β and nitric oxide, which are hallmarks of neurodegenerative diseases.[12]

-

Antimicrobial and Anticancer Activity: Various studies have shown that compounds derived from this core structure possess potential antimicrobial and anticancer properties, making it a valuable starting point for new therapeutic candidates.[4]

-

Enzyme Inhibitors: The pyridazine moiety can act as a bioisosteric replacement for a phenyl ring, offering improved properties such as reduced lipophilicity and unique vector orientations for interacting with enzyme active sites.[1] This makes this compound and its derivatives attractive for developing targeted enzyme inhibitors.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).

| Safety Aspect | Guideline |

| GHS Hazard Statements | H315: Causes skin irritation.[4][13] H319: Causes serious eye irritation.[4][13] H335: May cause respiratory irritation.[4][13] |

| Precautionary Statements | P261: Avoid breathing dust.[14] P280: Wear protective gloves, eye protection, and face protection.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood.[14] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.[7][14] |

| Fire Hazard | Non-combustible.[13] |

Conclusion

This compound (CAS 7252-84-8) is far more than a simple heterocyclic amine. It is a strategically vital building block whose well-defined reactivity and structural features have made it indispensable in modern pharmaceutical synthesis. Its central role in the production of Relugolix underscores its commercial and therapeutic importance. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and application provides a powerful advantage in the quest to design and create the next generation of innovative medicines. Its continued exploration as a scaffold for novel therapeutics ensures that its value to the scientific community will only continue to grow.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 7252-84-8 [smolecule.com]

- 5. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]

- 6. This compound | 7252-84-8 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 7252-84-8 this compound AKSci W8112 [aksci.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. chemicalbook.com [chemicalbook.com]

3-Amino-6-methoxypyridazine molecular weight and formula

An In-depth Technical Guide for Researchers

This document provides essential molecular information for 3-Amino-6-methoxypyridazine, a heterocyclic organic compound relevant to pharmaceutical and chemical research.[1] It serves as a critical intermediate in the synthesis of various biologically active compounds.[2][3]

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C5H7N3O[4][5][6][7][8] |

| Molecular Weight | 125.13 g/mol [4][5][6][7][8] |

| IUPAC Name | 6-methoxypyridazin-3-amine[4][5] |

| CAS Number | 7252-84-8[4][7][8] |

Structural Information

This compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. An amino group is attached at the 3-position and a methoxy group at the 6-position.[1][4] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.[1][4]

Caption: Chemical structure of this compound.

Experimental Context and Applications

While detailed experimental protocols and signaling pathways are application-specific, it is important to note the primary uses of this compound in research and development.

Key Research Applications:

-

Pharmaceutical Synthesis: It is a key intermediate in the preparation of pharmaceuticals, including the anticancer drug Relugolix.[2] Derivatives have shown potential as antimicrobial and anticancer agents.[4]

-

Organic Synthesis: It serves as a versatile building block for creating more complex heterocyclic compounds.[3][4]

-

Agrochemicals: Some of its derivatives are explored for potential use as agrochemicals.[4]

Methodology Note: The synthesis of this compound often involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[2] Researchers utilizing this compound should refer to specific synthetic procedures and safety data sheets for detailed handling and reaction conditions. Physicochemical properties, such as solubility and melting point, have been characterized using standard analytical techniques.[1]

Caption: Logical relationship of this compound data.

References

- 1. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]

- 2. This compound | 7252-84-8 [chemicalbook.com]

- 3. theclinivex.com [theclinivex.com]

- 4. Buy this compound | 7252-84-8 [smolecule.com]

- 5. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7252-84-8|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

Spectroscopic Profile of 3-Amino-6-methoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-6-methoxypyridazine, a key intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug Relugolix.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visualization of its role in a significant synthetic pathway.

Spectroscopic Data

The following tables summarize the known and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables detail the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 6.81 | m | 2 | Ar-H |

| 4.62 | br s | 2 | -NH₂ |

| 4.00 | s | 3 | -OCH₃ |

| Solvent: CDCl₃ |

Note: The data is based on reported synthesis procedures.[3] Precise coupling constants are not available in the cited literature.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C -OCH₃ |

| ~155 | C -NH₂ |

| ~125 | Ar-C H |

| ~115 | Ar-C H |

| ~54 | -OC H₃ |

| Note: These are predicted chemical shifts based on the structure of the molecule. Actual experimental values may vary. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-OCH₃) |

| 1640-1600 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl Ether |

| 1050-1000 | C-O stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 125 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 96 | [M - NH₂CH₃]⁺ |

| 82 | [M - HNCO]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[3]

Procedure:

-

A solution of sodium methoxide is prepared by dissolving clean sodium metal in methanol.

-

3-amino-6-chloropyridazine is added to the sodium methoxide solution in a sealed Carius tube.

-

The sealed tube is heated in a Carius furnace for approximately 20 hours.

-

After cooling, the contents are removed, and any solid precipitate is filtered off.

-

The filtrate is evaporated to dryness.

-

The resulting crude product is dissolved in a suitable solvent mixture (e.g., 60:40 petroleum ether-chloroform), treated with activated charcoal, and filtered.

-

The solvent is evaporated to yield the crystalline product, this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Data Acquisition:

-

Acquire the mass spectrum using an electron ionization source, typically at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of Synthetic Pathway

This compound is a crucial building block in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] The following diagram illustrates a simplified synthetic route to an intermediate of Relugolix where this compound is a key reactant.

Caption: Synthetic pathway to a Relugolix precursor.

References

Introduction: The Role of 3-Amino-6-methoxypyridazine in Modern Chemistry

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-6-methoxypyridazine

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound (CAS: 7252-84-8), a key building block in modern medicinal chemistry and materials science.[1] Intended for researchers, drug development scientists, and process chemists, this document synthesizes known information with field-proven methodologies to offer a practical framework for assessing its solubility and stability. Understanding these parameters is paramount for ensuring the compound's effective use in synthesis, formulation, and biological screening, ultimately impacting data reproducibility and project success.

This compound is a heterocyclic compound featuring a pyridazine ring substituted with an electron-donating amino group and a methoxy group.[2] This specific arrangement of functional groups imparts unique electronic and chemical properties, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents.[1][2] The pyridazine core itself is known for its distinct polarity and hydrogen bonding capabilities, which can be crucial for molecular recognition at biological targets.[3]

Given its importance, a thorough understanding of the solubility and stability of this compound is a prerequisite for its effective application. Solubility directly influences reaction kinetics, purification strategies, and the preparation of stock solutions for high-throughput screening. Stability, particularly under stress conditions, dictates appropriate storage, handling, and formulation approaches, and is a critical component of regulatory submissions for new chemical entities.

This guide will first outline the known physicochemical properties of the compound. It will then present robust, step-by-step protocols for the experimental determination of its solubility and stability profiles, followed by a discussion of potential degradation pathways and the development of a suitable stability-indicating analytical method.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 7252-84-8 | [4] |

| Molecular Formula | C₅H₇N₃O | [5] |

| Molecular Weight | 125.13 g/mol | [5] |

| IUPAC Name | 6-methoxypyridazin-3-amine | [5] |

| Melting Point | 103-109 °C | [2][6] |

| Appearance | White to light brown crystalline solid | [6] |

| Computed LogP | -0.4 to 0.0674 | [5][7] |

| Polar Surface Area (TPSA) | 61.03 Ų | [7] |

Solubility Profile: A Practical Assessment

While literature describes this compound as having moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, with limited aqueous solubility, quantitative public data is scarce.[2] Therefore, experimental determination is essential for any research or development program.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment should be driven by the intended application.

-

Aqueous Buffers (pH range 4-9): Essential for biological assays and early formulation development to understand how pH affects the solubility of the weakly basic amino group.[3]

-

Polar Aprotic Solvents (DMSO, DMF): Commonly used for creating high-concentration stock solutions for screening campaigns.

-

Polar Protic Solvents (Methanol, Ethanol): Frequently used in synthesis and purification (crystallization).

-

Low-Polarity Solvents (DCM, Ethyl Acetate): Relevant for understanding partitioning behavior and for extraction/workup procedures.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard, trustworthy technique for determining thermodynamic solubility. The protocol below ensures a self-validating system by confirming that equilibrium has been reached.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (or a validated UV-Vis spectrophotometer)

-

0.22 µm syringe filters (ensure low binding, e.g., PTFE or PVDF)

Methodology:

-

Preparation: Add an excess amount of this compound to a 2 mL vial (e.g., ~10 mg). The solid should be in excess to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Shake at a moderate speed (e.g., 200 rpm) for 24 hours to ensure equilibrium is reached. Expertise Insight: A preliminary kinetic study (sampling at 4, 8, 16, and 24 hours) is recommended for a new compound to confirm that 24 hours is sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, see Section 5). Calculate the concentration of the saturated solution based on the dilution factor.

-

Reporting: Express the solubility in mg/mL or mmol/L. The experiment should be performed in triplicate for statistical validity.

Illustrative Data Presentation

The results of the solubility study should be summarized in a clear, structured table.

Table 1: Example Solubility Data for this compound at 25 °C (Note: The following data are illustrative examples and not experimentally determined values.)

| Solvent | pH (if applicable) | Solubility (mg/mL) | Solubility (mmol/L) |

| Water | 7.0 | ~0.5 | ~4.0 |

| PBS | 7.4 | ~0.8 | ~6.4 |

| Methanol | N/A | ~25 | ~200 |

| Ethanol | N/A | ~15 | ~120 |

| DMSO | N/A | >100 | >800 |

| Acetonitrile | N/A | ~5 | ~40 |

| Ethyl Acetate | N/A | ~1 | ~8 |

Stability Profile: Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining its shelf-life and identifying compatible formulation excipients. Forced degradation (stress testing) is an essential tool to predict long-term stability and to develop a stability-indicating analytical method.[8][9]

Logical Framework for Stress Conditions

Forced degradation studies are designed to accelerate the degradation processes that might occur over time. The conditions are chosen to target the most likely degradation pathways based on the molecule's functional groups.[10]

-

Acid/Base Hydrolysis: The pyridazine ring and the methoxy ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions. The amino group's protonation state will also be affected.

-

Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation.

-

Thermal Stress: High temperatures can reveal thermally labile functional groups and provide energy for degradation reactions.

-

Photostability: Exposure to UV/Vis light is critical for compounds that may be handled or stored in light-exposed conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

-

This compound

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Solvents: Water, Methanol (HPLC grade)

-

Photostability chamber (ICH Q1B compliant)

-

Oven

-

HPLC system with a photodiode array (PDA) detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours. Expertise Insight: Basic hydrolysis is often faster than acidic hydrolysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C for 7 days. Also, store a solution sample (in methanol) under the same conditions.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Quenching and Analysis:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed solution.

-

For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

-

Analyze the samples using a stability-indicating HPLC method (see Section 5). The use of a PDA detector is critical to assess peak purity and detect the formation of new peaks.

-

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be hypothesized:

-

Hydrolysis of the Methoxy Group: Under strong acidic conditions, the ether linkage can be hydrolyzed to yield 3-amino-6-hydroxypyridazine.

-

Oxidation of the Amino Group and/or Ring: The amino group can be oxidized to nitroso or nitro functionalities. The electron-rich pyridazine ring could also undergo oxidation, potentially leading to ring-opened products.

Mandatory Visualization: Workflows

The following diagrams illustrate the logical flow of the experimental protocols described.

Caption: Workflow for Quantitative Solubility Assessment.

Caption: Workflow for Forced Degradation Study.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, excipients, and any other impurities.[11]

Protocol: RP-HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Starting Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm (A robust, general-purpose column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or λmax determined by UV scan).

-

Injection Volume: 10 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. The "specificity" is proven by injecting the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5) and from each other.

Conclusion and Best Practices

This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. While qualitative data suggests moderate solubility in polar organic solvents and limited aqueous solubility, rigorous experimental verification using the protocols provided is essential for reliable data.

Key Recommendations for Researchers:

-

Always Determine Solubility Experimentally: Do not rely solely on qualitative descriptions. Use the shake-flask protocol for accurate thermodynamic solubility data in application-relevant solvents.

-

Conduct Forced Degradation Studies Early: Stress testing provides invaluable insights into the molecule's intrinsic stability, informs handling and storage procedures, and is a prerequisite for developing a validated stability-indicating method.[8]

-

Store the Compound Appropriately: Based on general best practices for amino-heterocycles, this compound should be stored in a cool, dry, dark place in a tightly sealed container to minimize potential degradation from moisture, heat, and light.[12]

-

Utilize a Validated Stability-Indicating Method: All quantitative assessments must be performed using a validated HPLC method that can distinguish the active compound from any potential degradants.

By adhering to these principles and employing the robust methodologies described herein, researchers can ensure the quality and integrity of their work with this compound, paving the way for successful outcomes in drug discovery and materials science.

References

- 1. Buy this compound | 7252-84-8 [smolecule.com]

- 2. CAS # 7252-84-8, this compound, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 7252-84-8 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. longdom.org [longdom.org]

- 10. scispace.com [scispace.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 3-Amino-6-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and in-depth exploration of the synthesis of 3-amino-6-methoxypyridazine, a critical intermediate in the pharmaceutical industry. The primary focus is on the nucleophilic aromatic substitution reaction converting 3-amino-6-chloropyridazine to the desired methoxy derivative. This document offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, characterization techniques, and critical process considerations to ensure a high-yield, high-purity synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 7252-84-8) is a key building block in the synthesis of a variety of biologically active compounds.[1][2] Its structural motif is present in numerous molecules with therapeutic potential, including those with antimicrobial and anticancer properties.[1] Notably, it serves as a crucial intermediate in the preparation of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer and uterine fibroids.[3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

This guide will focus on the most common and effective synthetic route: the nucleophilic aromatic substitution of 3-amino-6-chloropyridazine with sodium methoxide.

The Chemistry: A Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient pyridazine ring at the carbon atom bearing the chlorine atom. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. This is in contrast to electron-rich aromatic systems like benzene, which are generally unreactive towards nucleophiles.[4]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The methoxide ion attacks the C6 position of the 3-amino-6-chloropyridazine ring, which is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atoms. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

-

Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.

The overall reaction can be summarized as follows:

Factors that influence the reaction rate and yield include the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. The use of a strong nucleophile like sodium methoxide and a good leaving group like chloride are essential for the success of this reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound. It is crucial to adhere to all safety precautions throughout the procedure.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight | Notes |

| 3-Amino-6-chloropyridazine | 5469-69-2 | C₄H₄ClN₃ | 129.55 g/mol | Starting material. |

| Sodium Methoxide | 124-41-4 | CH₃ONa | 54.02 g/mol | Reagent. Can be used as a solution in methanol or as a solid. |

| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 g/mol | Solvent. Must be dry. |

| Copper Powder (optional) | 7440-50-8 | Cu | 63.55 g/mol | Catalyst. Can improve reaction rate and yield.[1][6] |

| Carius Tube or Sealed Reaction Vessel | - | - | - | Essential for reactions conducted at high temperatures and pressures. |

| Silica Gel | - | - | - | For column chromatography. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Eluent for chromatography. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 g/mol | Eluent for chromatography. |

Reaction Setup and Procedure

The following procedure is a representative example and can be scaled as needed.

Method 1: High-Temperature Synthesis in a Sealed Tube [3][6]

-

Reagent Preparation: In a clean, dry Carius tube, place 3.40 g (0.026 mol) of 3-amino-6-chloropyridazine.

-

Methoxide Solution: Prepare a solution of sodium methoxide by carefully dissolving 0.61 g (0.027 mol) of clean sodium metal in 50 mL of anhydrous methanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood and add the sodium in small portions.

-

Reaction Mixture: Add the freshly prepared sodium methoxide solution to the Carius tube containing the 3-amino-6-chloropyridazine.

-

Sealing the Tube: Carefully seal the Carius tube according to standard laboratory procedures.

-

Heating: Place the sealed tube in a Carius furnace and heat at a controlled temperature for 20 hours. A temperature of around 160 °C has been reported to be effective, especially when using a copper catalyst.[6]

-

Cooling and Opening: After the reaction is complete, allow the tube to cool to room temperature completely before carefully opening it. Caution: The tube will be under pressure. Follow established safety protocols for opening sealed reaction vessels.

-

Work-up: Transfer the contents of the tube to a round-bottom flask. A light brown solid may be present; this can be filtered off.

-

Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure (e.g., using a rotary evaporator).

-

Purification: The resulting crude product, an orange-brown crystalline solid, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:2 ratio) as the eluent.[6] Alternatively, recrystallization from a suitable solvent like n-amyl chloride can be employed.[6]

Method 2: Copper-Catalyzed Synthesis [6]

-

Reaction Mixture: In a sealed tube, combine 500 mg (3.86 mmol) of 3-amino-6-chloropyridazine, 1.0 mL (4.4 mmol, 25% w/w) of sodium methoxide solution in methanol, and 331 mg (5.17 mmol) of copper powder in 3 mL of methanol.[6]

-

Heating: Heat the sealed tube at 160 °C for 24 hours.[6]

-

Work-up and Purification: After cooling, dilute the reaction mixture with methanol, filter to remove the copper powder, and concentrate the filtrate. Purify the residue by silica gel chromatography using an ethyl acetate/hexane eluent system.[6]

Workflow Diagram

The general workflow for the synthesis of this compound can be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 6.81 (m, 2H), 4.62 (br s, 2H, NH₂), 4.00 (s, 3H, OCH₃).[6]

-

Potential Issues and Troubleshooting

While the synthesis is generally robust, several challenges can arise.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. The use of a copper catalyst may also be beneficial.[1][6] Ensure that the sodium methoxide is fresh and anhydrous, as moisture can quench the nucleophile.

-

Side Products and Impurities: Several impurities can be introduced during the synthesis, including unreacted starting material (3-amino-6-chloropyridazine), hydrolysis products (3-amino-6-hydroxypyridazine), and over-methoxylation products (3,6-dimethoxypyridazine).[3] Careful control of reaction conditions and thorough purification are necessary to minimize these impurities.

-

Low Yield: Low yields can result from incomplete reactions, side reactions, or losses during work-up and purification. Optimizing the reaction conditions and purification techniques can help improve the overall yield.

Safety Considerations

-

Sodium Metal: Reacts violently with water and is flammable. Handle with care in an inert atmosphere or under a layer of mineral oil.

-

Sodium Methoxide: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sealed Tube Reactions: Reactions conducted in sealed tubes at high temperatures generate significant pressure. Use appropriate safety shields and follow established protocols for handling and opening these vessels.

-

Solvents: Methanol, ethyl acetate, and hexane are flammable. Avoid open flames and ensure adequate ventilation.

Conclusion

The synthesis of this compound from 3-amino-6-chloropyridazine via nucleophilic aromatic substitution is a well-established and efficient method. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the desired product can be obtained. This guide provides a comprehensive overview of the key aspects of this synthesis, from the underlying chemical principles to a detailed experimental protocol, to assist researchers and drug development professionals in their work with this important pharmaceutical intermediate.

References

- 1. Buy this compound | 7252-84-8 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 7252-84-8 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

The Diverse Biological Activities of 3-Amino-6-methoxypyridazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Among its various derivatives, those incorporating a 3-amino-6-methoxy moiety have garnered significant attention due to their broad spectrum of biological activities. These compounds serve as versatile building blocks for the synthesis of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of 3-amino-6-methoxypyridazine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Notably, 3,6-disubstituted pyridazine derivatives have been investigated for their ability to inhibit critical cell cycle regulators and stress-activated protein kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of 3,6-disubstituted pyridazines has been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives against Breast Cancer Cell Lines and CDK2 Kinase [1][2]

| Compound ID | Substitution at C6 | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |

| 11e | Morpholine | 2.62 ± 0.08 | - | 151 ± 6.16 |

| 11h | Morpholine | 1.60 ± 0.05 | - | 43.8 ± 1.79 |

| 11l | Morpholine | 1.57 ± 0.05 | - | 55.6 ± 2.27 |

| 11m | Morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |

IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity.

JNK1 Pathway Inhibition

Certain 3,6-disubstituted pyridazine derivatives have been designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation.[3][4]

Table 2: Growth Inhibitory Activity (GI₅₀) of a JNK1-Targeting Pyridazine Derivative (Compound 9e) against a Panel of Human Cancer Cell Lines [3]

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Non-Small Cell Lung | HOP-92 | 17.8 |

| Breast | ||

| CNS | ||

| Renal | ||

| Leukemia |

GI₅₀ represents the concentration causing 50% growth inhibition.

Experimental Protocols

Synthesis of this compound

A common synthetic route to the core scaffold involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide.[5]

Procedure:

-

A mixture of 3-amino-6-chloropyridazine (3.86 mmol), sodium methoxide (4.4 mmol, 25% w/w in methanol), and copper powder (5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160 °C for 24 hours.

-

After cooling, the reaction mixture is diluted with methanol (10 ml) and filtered.

-

The filtrate is concentrated under vacuum.

-

The residue is purified by silica gel chromatography using an ethyl acetate and hexane (1:2) eluent to yield this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the IC₅₀ values are determined.

Kinase Inhibition Assay

The inhibitory activity against specific kinases, such as CDK2, is determined using in vitro kinase assay kits.

Procedure:

-

The kinase, substrate, and ATP are combined in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined time at a specific temperature.

-

The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

-

The percentage of kinase inhibition is calculated, and IC₅₀ values are determined.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by biologically active this compound derivatives.

Antimicrobial Activity

While extensive quantitative data for this compound derivatives is still emerging, related pyridazinone compounds have shown promising antimicrobial activity.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against Various Bacterial Strains

| Compound ID | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) |

| 7 | - | - | 7.8 |

| 13 | - | 7.48 | 3.74 |

MIC represents the lowest concentration of a compound that inhibits visible growth of a microorganism.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency and is often determined by the broth microdilution method according to CLSI guidelines.

Procedure:

-

A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology and infectious diseases, with demonstrated activity against key molecular targets such as CDK2 and JNK1. The synthetic accessibility of this core structure allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies. Further elucidation of their mechanisms of action and evaluation in in vivo models of disease are critical next steps in translating the therapeutic potential of these compounds into clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these ongoing research and development efforts.

References

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Therapeutic Landscape of 3-Amino-6-methoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-methoxypyridazine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented in publicly available research, it serves as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. This technical guide elucidates the known and potential therapeutic applications stemming from this core structure, with a primary focus on its pivotal role in the development of the approved anticancer drug, Relugolix. The guide also touches upon the broader, yet less quantified, potential of its derivatives in antimicrobial and other therapeutic areas. Methodologies for its synthesis are also detailed, providing a comprehensive overview for researchers in drug discovery and development.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that are of considerable interest in pharmaceutical research due to their diverse pharmacological activities.[1] The pyridazine ring system is a structural component of several clinically used drugs. This compound, with its amino and methoxy substitutions, presents a versatile scaffold for the synthesis of more complex molecules.[2] Its primary significance in the current therapeutic landscape lies in its function as a key building block for advanced pharmaceutical agents.[3]

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug development. Several synthetic routes have been reported, with the most common methods starting from 3-amino-6-chloropyridazine.

Method 1: Nucleophilic Substitution with Sodium Methoxide

A widely used method involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide in methanol. This reaction is typically carried out under pressure and at an elevated temperature in a sealed tube.[4]

Experimental Protocol:

-

A mixture of 3-amino-6-chloropyridazine (e.g., 500 mg, 3.86 mmol), sodium methoxide (e.g., 1.0 ml, 4.4 mmol, 25% w/w), and copper powder (e.g., 331 mg, 5.17 mmol) in methanol (e.g., 3 ml) is prepared.

-

The reaction mixture is heated in a sealed tube at 160°C for 24 hours.

-

After cooling, the mixture is diluted with methanol and filtered.

-

The filtrate is concentrated under vacuum.

-

The residue is purified by chromatography on silica gel using a solvent system such as ethyl acetate and hexane (1:2) to yield the final product.[4]

Method 2: Synthesis in a Carius Tube

Another established method utilizes a Carius tube for the reaction under pressure.

Experimental Protocol:

-

3.40 g (0.026 mol) of 3-amino-6-chloropyridazine is placed in a Carius tube.

-

A solution of sodium methoxide in methanol (prepared from 0.61 g of clean sodium metal and 50 ml of methanol) is added to the tube.

-

The Carius tube is sealed and heated in a furnace at a specified temperature for 20 hours.

-

After cooling and opening the tube, the contents are filtered.

-

The filtrate is evaporated to dryness.

-

The resulting solid is dissolved in a suitable solvent mixture (e.g., 60:40 petroleum ether-chloroform), treated with activated charcoal, and filtered.

-

Crystallization from a solvent like n-amyl chloride yields the purified this compound.[3]

Table 1: Synthesis Methods for this compound

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

| Nucleophilic Substitution | 3-Amino-6-chloropyridazine | Sodium methoxide, Copper powder, Methanol | Sealed tube, 160°C, 24h | 85.7% | [4] |

| Carius Tube Synthesis | 3-Amino-6-chloropyridazine | Sodium methoxide, Methanol | Carius tube, heated, 20h | Not specified | [3] |

Therapeutic Applications: A Gateway to Advanced Pharmaceuticals

The primary therapeutic value of this compound is realized through its incorporation into more complex drug molecules.

Key Intermediate in the Synthesis of Relugolix

This compound is a critical intermediate in the synthesis of Relugolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[3] Relugolix is approved for the treatment of advanced prostate cancer and has other potential applications in hormone-dependent conditions.

Relugolix exerts its therapeutic effect by competitively blocking GnRH receptors in the anterior pituitary gland. This action prevents the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In men with prostate cancer, the reduction in LH levels leads to a rapid and sustained decrease in testosterone production by the testes. Unlike GnRH agonists, which cause an initial surge in testosterone, Relugolix provides a rapid suppression of testosterone without this flare phenomenon.

The binding of Relugolix to the GnRH receptor, a G-protein coupled receptor (GPCR), blocks the downstream signaling cascade. This prevents the activation of Gαq/11 proteins, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium and the activation of protein kinase C (PKC) are blocked, leading to the suppression of LH and FSH gene transcription and release.

Caption: Signaling pathway of GnRH receptor activation and its antagonism by Relugolix.

Potential Therapeutic Applications of this compound Derivatives

While quantitative data for this compound itself is scarce, its derivatives have been investigated for a range of biological activities.[2]

Anticancer Activity

Derivatives of this compound have been evaluated for their potential as anticancer agents.[2] The structural modifications on the pyridazine core can lead to compounds with cytotoxic effects against various cancer cell lines. However, specific IC50 values and detailed mechanisms of action for these derivatives are not consistently reported in the literature for the core compound.

Antimicrobial Agents

Some studies suggest that compounds derived from this compound possess antimicrobial properties, making them potential candidates for the development of new antibiotics.[2] The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial drugs.

Other Potential Applications

The versatile chemistry of this compound allows for its use as a scaffold in the synthesis of compounds for various other applications, including agrochemicals and materials science.[2]

Caption: General workflow for the development of therapeutics from this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily functioning as a versatile and crucial intermediate in the synthesis of complex pharmaceutical agents. Its role in the production of the GnRH receptor antagonist Relugolix highlights its importance in the development of modern therapeutics for hormone-dependent cancers. While the direct biological activity of this compound is not well-characterized in the public domain, the exploration of its derivatives continues to be a promising avenue for the discovery of new anticancer and antimicrobial agents. Future research into novel synthetic methodologies and the biological evaluation of a wider range of derivatives will further solidify the importance of this pyridazine core in drug discovery.

References

The Versatility of 3-Amino-6-methoxypyridazine: A Medicinal Chemistry Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Among its derivatives, 3-amino-6-methoxypyridazine has emerged as a crucial building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and versatile functional groups, an amino group at the 3-position and a methoxy group at the 6-position, allow for extensive chemical modifications, making it a valuable starting material for drug discovery and development.[1] This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its use in the synthesis of approved drugs and clinical candidates, and exploring its potential in developing novel therapeutics for a range of diseases.

Physicochemical Properties and Reactivity

This compound is a crystalline solid with a molecular formula of C₅H₇N₃O and a molecular weight of 125.13 g/mol . The presence of the amino and methoxy groups on the electron-deficient pyridazine ring dictates its reactivity. The amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation to form a variety of derivatives. The methoxy group, while relatively stable, can be displaced by strong nucleophiles under certain conditions, allowing for further functionalization at the 6-position.

Key Synthetic Transformations

The utility of this compound as a building block stems from its ability to participate in a range of chemical reactions to construct more complex molecular architectures.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide in methanol. This nucleophilic aromatic substitution reaction proceeds efficiently to yield the desired product.

Experimental Protocol: Synthesis of this compound from 3-Amino-6-chloropyridazine [2]

-

Materials: 3-amino-6-chloropyridazine, sodium methoxide, methanol.

-

Procedure:

-

A mixture of 3-amino-6-chloropyridazine (e.g., 3.40 g, 0.026 mol) and a solution of sodium methoxide in methanol (prepared from 0.61 g, 0.027 mol of sodium in 50 ml of methanol) is placed in a sealed pressure vessel (e.g., a Carius tube).

-

The sealed vessel is heated in a furnace at a specified temperature for a set duration (e.g., 20 hours).

-

After cooling and carefully opening the vessel, the contents are filtered to remove any solid byproducts.

-

The filtrate is evaporated to dryness.

-

The resulting crude solid is purified by recrystallization or chromatography (e.g., using a petroleum ether-chloroform mixture) to yield pure this compound.

-

Another synthetic approach utilizes a copper-catalyzed reaction between 3-amino-6-chloropyridazine and sodium methoxide in methanol under elevated temperature and pressure.[2]